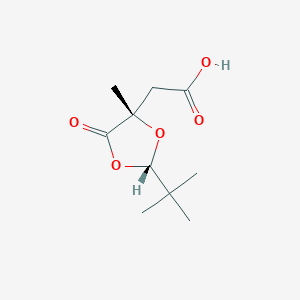
trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester: is an organic compound that belongs to the class of cyclopropane carboxylic acid derivatives This compound is characterized by the presence of a cyclopropane ring, a phenyl group substituted with a chlorine atom at the para position, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with diethyl malonate in the presence of a strong base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the cyclopropane ring, followed by esterification to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropanol derivatives.
Substitution: Various substituted phenyl-cyclopropane derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: In biological research, trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the development of new pharmaceuticals.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities. Its derivatives may exhibit properties such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyclopropane ring and phenyl group can engage in various binding interactions with enzymes or receptors, modulating their activity. The ester functional group may also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways.
相似化合物的比较
- trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester
- trans-2-(4-Methyl-phenyl)-cyclopropanecarboxylic acid ethyl ester
- trans-2-(4-Nitro-phenyl)-cyclopropanecarboxylic acid ethyl ester
Comparison: Compared to its analogs, trans-2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability and its behavior in chemical reactions. Additionally, the steric effects of the chlorine substituent can impact the compound’s binding affinity to biological targets, making it distinct in its applications.
属性
IUPAC Name |
ethyl (1S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJPATUIODMIKJ-DTIOYNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3AS,6R,6AR)-6-Methoxy-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B8185338.png)







![rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8185394.png)


